molecular formula C24H38N2O5 B12224894 Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn

Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn

Cat. No.: B12224894
M. Wt: 434.6 g/mol
InChI Key: PDKZDAGIYMWYLQ-UHFFFAOYSA-N
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Description

Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn: is a synthetic peptide derivative. It is composed of two glycine residues, each protected by tert-butyl (tBu) groups, and a benzyl (OBn) ester at the C-terminus. The Boc group (tert-butoxycarbonyl) is a common protecting group for the amino terminus in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with glycine derivatives protected by Boc and tBu groups.

    Coupling Reactions: The glycine residues are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Protection and Deprotection: The Boc and tBu groups are introduced and removed under specific conditions. Boc groups are typically removed using trifluoroacetic acid (TFA), while tBu groups can be removed using strong acids like hydrochloric acid (HCl).

Industrial Production Methods: Industrial production may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and efficiency. The process includes solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl ester group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex peptides and proteins.

Biology:

  • Studied for its role in peptide-based drug design and delivery systems.

Medicine:

  • Potential applications in developing peptide-based therapeutics.

Industry:

  • Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc and tBu groups protect the peptide during synthesis, ensuring that the active sites remain intact until the final deprotection step.

Comparison with Similar Compounds

    Boc-Gly-Gly-OBn: Similar structure but lacks the tBu groups.

    Boc-Ala-Gly-OBn: Contains alanine instead of glycine.

Uniqueness:

  • The presence of tBu groups provides additional steric protection, making it more stable under certain conditions.

Properties

Molecular Formula

C24H38N2O5

Molecular Weight

434.6 g/mol

IUPAC Name

benzyl 2-[[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29)

InChI Key

PDKZDAGIYMWYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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